molecular formula C10H9N2NaO3 B2734477 Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate CAS No. 2187426-18-0

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate

Cat. No.: B2734477
CAS No.: 2187426-18-0
M. Wt: 228.183
InChI Key: CCNDOUDKDIDBHC-KZYPOYLOSA-M
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Description

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is a cyclopropane-based carboxylate salt featuring a pyridinylcarbamoyl substituent. The sodium counterion enhances solubility, making it suitable for aqueous formulations.

Properties

IUPAC Name

sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Na/c13-9(7-5-8(7)10(14)15)12-6-1-3-11-4-2-6;/h1-4,7-8H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDOUDKDIDBHC-KZYPOYLOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Pyridin-4-ylcarbamoyl Group: This step involves the reaction of the cyclopropane intermediate with 4-aminopyridine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the pyridin-4-ylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and the use of automated reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylcarbamoyl group, where nucleophiles such as amines or thiols replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Alcohol derivatives of the cyclopropane ring

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

This compound can function as a molecular probe in biological research to study enzyme interactions and receptor binding. Its structural characteristics make it suitable for investigating mechanisms of enzyme catalysis and inhibition.

Case Study: Enzyme Interaction
In studies examining enzyme interactions, this compound demonstrated effective binding to specific enzymes, leading to insights into catalytic mechanisms .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. It has potential as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Clinical Relevance:
Research indicates that modifications of this compound could lead to effective treatments for conditions linked to enzyme dysregulation .

Industrial Applications

The compound's unique properties allow it to be used in developing new materials with enhanced stability or reactivity. It may also find applications in producing specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyridin-4-ylcarbamoyl group can interact with the active site of an enzyme, inhibiting its function and thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Carboxylate Derivatives

Compounds sharing the cyclopropane-carboxylate backbone but differing in substituents are critical for understanding structure-activity relationships. Key examples include:

Key Observations :

  • Stereochemical Impact : Enantiomeric excess (ee) values (76–82%) in analogs highlight the importance of stereochemistry in biological activity .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, bromo) increase lipophilicity, while methoxy or pyridinyl groups enhance polarity and solubility .

Carbamoyl vs. Sulfonamide/Sulfonyl Groups

The pyridinylcarbamoyl group in the target compound contrasts with sulfonamide/sulfonyl groups in analogs:

Table 2: Functional Group Comparison
Compound Name Functional Group IR (C=O/SO2) cm⁻¹ Biological Relevance Reference
Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate Carbamoyl (C=O) ~1727* Potential protease inhibition -
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Sulfonamide (SO2) 1384, 1363 Anti-inflammatory or enzyme inhibition
tert-Butyl 2-(2-(phenylsulfonyl)acetyl)cyclopropane-1-carboxylate Sulfonyl (SO2) - Directing group in asymmetric synthesis

Key Observations :

  • Carbamoyl vs. Sulfonamide : Carbamoyl groups (C=O stretch ~1727 cm⁻¹) are less polar than sulfonamides (SO2 stretches ~1363–1384 cm⁻¹), affecting membrane permeability .
  • Biological Implications : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), while carbamoyl groups may target proteases or kinases .

Pharmacological Potential

  • Antihypertensive Activity: (2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids () demonstrate cyclopropane-like rigidity’s role in blood pressure modulation, suggesting analogous applications for the target compound .

Biological Activity

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structure and pyridin-4-ylcarbamoyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2187426-18-0
  • Molecular Formula : C₁₀H₉N₂NaO₃
  • Molecular Weight : 228.18 g/mol

The compound features a cyclopropane ring linked to a pyridin-4-ylcarbamoyl group and a carboxylate moiety, which contribute to its biological activity. The presence of the pyridine ring is particularly significant as it can facilitate interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The unique structural characteristics allow it to bind effectively to active sites on these targets, potentially modulating their activity. For example:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by occupying their active sites, thereby interfering with their catalytic functions.
  • Receptor Interaction : It could also act as a ligand for receptors involved in various signaling pathways, influencing cellular responses.

Case Studies and Research Findings

StudyFindings
Inhibition of Enzymatic Activity Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of key enzymes involved in disease processes .
Antitumor Activity Similar derivatives have been evaluated for their antitumor effects, with some exhibiting potent activity against cancer cell lines .
Mechanistic Insights Investigations into the binding interactions using molecular docking studies have provided insights into how these compounds interact at the molecular level .

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